5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Overview
Description
5-Aminothalidomide: is a derivative of the immunomodulatory compound thalidomideThe compound has the molecular formula C13H11N3O4 and a molecular weight of 273.2 g/mol .
Mechanism of Action
Target of Action
The primary target of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound acts as a ligand for cereblon , binding to it and inducing the enzyme to degrade specific proteins . In particular, it promotes the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Biochemical Pathways
The action of this compound on cereblon affects the ubiquitin-proteasome pathway . By promoting the degradation of IKZF1 and IKZF3, it can influence the transcriptional regulation of genes involved in cell differentiation and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on protein degradation. By promoting the degradation of IKZF1 and IKZF3, it can impact the regulation of various cellular processes, including cell differentiation and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Additionally, factors such as pH and the presence of other molecules could potentially affect its interaction with cereblon and its subsequent actions.
Biochemical Analysis
Biochemical Properties
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the context of protein degradation and enzyme interactions. It interacts with enzymes such as cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The compound’s ability to bind to cereblon and modulate its activity is a key aspect of its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by disrupting the interactions between tumor cells and their microenvironment. Additionally, it can enhance immune responses, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to cereblon, leading to the recruitment of target proteins for ubiquitination and degradation. This process results in the inhibition of specific signaling pathways and changes in gene expression. The compound’s ability to modulate the activity of cereblon and other proteins is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of target proteins and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate protein degradation and immune responses without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and off-target interactions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, leading to the degradation of target proteins. This interaction can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target proteins to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its activity and the efficiency of protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminothalidomide can be synthesized through several synthetic routes. One common method involves the reaction of thalidomide with ammonia or an amine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may be carried out at elevated temperatures to facilitate the formation of the amino derivative .
Industrial Production Methods: Industrial production of 5-Aminothalidomide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Aminothalidomide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro or hydroxylamine derivatives.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Aminothalidomide is used as an intermediate in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras) that have applications in targeted protein degradation .
Biology: The compound is used in biological studies to investigate its effects on cell proliferation and apoptosis.
Medicine: 5-Aminothalidomide is being explored for its therapeutic potential in treating diseases such as multiple sclerosis and cancer. It is an intermediate in the synthesis of thalidomide derivatives that have shown promising results in preclinical studies .
Industry: The compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Thalidomide: The parent compound of 5-Aminothalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects, used in the treatment of multiple myeloma.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties, used in the treatment of multiple myeloma.
Uniqueness: 5-Aminothalidomide is unique due to its specific binding to cereblon and its role as an intermediate in the synthesis of various therapeutic agents. Its ability to modulate multiple molecular targets and pathways makes it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
5-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICWMVJMJVXCLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431253 | |
Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191732-76-0 | |
Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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